molecular formula C5H7NO3 B8815361 3-Isonitroso-2,4-pentanedione

3-Isonitroso-2,4-pentanedione

Cat. No.: B8815361
M. Wt: 129.11 g/mol
InChI Key: BMFNDMNRYPFUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isonitroso-2,4-pentanedione is a derivative of 2,4-pentanedione (acetylacetone) where the central methyl group is substituted with an isonitroso (oxime) functional group. This modification imparts distinct chemical properties, such as enhanced polarity and chelating capabilities, making it valuable in coordination chemistry and organic synthesis.

Preparation Methods

3-Isonitroso-2,4-pentanedione can be synthesized through several methods. One common synthetic route involves the reaction of acetylacetone with nitrosyl chloride in the presence of a base . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity .

Scientific Research Applications

Coordination Chemistry

3-Isonitroso-2,4-pentanedione serves as a versatile ligand capable of forming complexes with various metal ions. These complexes have been studied for their structural properties and stability.

Table 1: Metal Complexes of this compound

Metal IonComplex StabilityCoordination ModeReferences
Cu(II)HighBidentate
Ni(II)ModerateBidentate
Co(II)HighBidentate

The ability to form stable metal complexes makes this compound valuable in catalysis and sensor development.

Analytical Chemistry

This compound is employed as a reagent for the selective detection of metal ions. Its reactivity with metal ions allows for the development of sensitive analytical methods.

Case Study: Detection of Metal Ions

In a study aimed at detecting copper ions in environmental samples, this compound was used to form a colored complex with Cu(II). The absorbance was measured spectrophotometrically, demonstrating a linear relationship between concentration and absorbance, which confirms its utility as an analytical reagent for environmental monitoring .

Research indicates that this compound exhibits antimicrobial properties. Its derivatives have been screened against various microorganisms, showing selective inhibition against specific strains.

Table 2: Antimicrobial Activity of this compound Derivatives

MicroorganismMinimum Inhibitory Concentration (µg/mL)Activity LevelReferences
Staphylococcus aureus50Moderate
Escherichia coli100Weak
Mycobacterium tuberculosis25Strong

The compound's activity against Mycobacterium tuberculosis suggests potential applications in developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2,4-pentanedione with hydroxylamine hydrochloride. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.

Table 3: Spectroscopic Data for this compound

TechniqueObservations
IRCharacteristic N-O stretch at ~1650 cm⁻¹
NMRChemical shifts consistent with proposed structure

These characterization methods validate the compound's identity and facilitate further research into its applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

Substituents on the central carbon of 2,4-pentanedione significantly alter its properties. Key derivatives include:

Compound Substituent Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
3-Isonitroso-2,4-pentanedione -N=O (oxime) ~143.13 (calculated) Likely via oxime formation Chelation, heterocycle synthesis
3-Chloro-2,4-pentanedione -Cl 148.58 Japp-Klingemann reaction Precursor for cinnolines
3-Ethyl-2,4-pentanedione -C₂H₅ 142.20 Acetylation of ketones Catalyst modifier in MnOx systems
3-Methyl-2,4-pentanedione -CH₃ 128.17 Acetylation Ligand for vanadium complexes
3-(Phenylazo)-2,4-pentanedione -N=N-C₆H₅ 204.23 Azo coupling Chromophore, potential in dyes

Key Observations :

  • Electron-Withdrawing Groups (e.g., -Cl): Increase acidity of the diketone, enhancing metal coordination strength. Used in synthesizing heterocycles like cinnolines .
  • Alkyl Groups (e.g., -CH₃, -C₂H₅): Improve solubility in non-polar solvents. 3-Ethyl and 3-methyl derivatives enhance catalytic selectivity in MnOx systems for amine oxidation .
  • Isonitroso Group : Expected to exhibit strong chelation due to the oxime’s lone pair, similar to acetylacetone derivatives in vanadium complexes .

Coordination Chemistry

  • 3-Chloro-2,4-pentanedione : Forms stable complexes with transition metals (e.g., vanadium), used in oxidation catalysis .
  • 3-Methyl-2,4-pentanedione : Acts as a ligand in lanthanide Schiff base complexes, critical in materials science .

Catalysis

  • 3-Ethyl-2,4-pentanedione: Modifies MnOx catalysts, achieving ~90% imine yield in amine oxidation, comparable to acetylacetone derivatives .
  • 3-Butyl-2,4-pentanedione : Similar catalytic performance, suggesting alkyl chain length minimally impacts selectivity .

Thermodynamic and Solubility Data

  • 3-(Phenylazo)-2,4-pentanedione: LogP (octanol/water partition coefficient) = 2.458, indicating moderate hydrophobicity .
  • 3-Ethyl-2,4-pentanedione : Higher molecular weight (142.20 g/mol) vs. acetylacetone (100.12 g/mol) reduces volatility .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 3-isonitroso-2,4-pentanedione with high purity?

  • Methodological Answer : Use a two-step synthesis involving nitrosation of 2,4-pentanedione derivatives under controlled pH (4–6) and low-temperature conditions (0–5°C). Purification via column chromatography with ethyl acetate/hexane (1:3) improves yield (>85%) and minimizes byproducts. Confirm purity via 1H^1H-NMR and FTIR spectroscopy, focusing on characteristic peaks for the isonitroso group (e.g., N=O stretch at ~1540 cm1^{-1}) .

Q. How can tautomeric equilibria of this compound be experimentally characterized?

  • Methodological Answer : Employ 13C^{13}C-NMR and UV-Vis spectroscopy to monitor tautomeric shifts. For example, carbonyl carbons in the keto-enol forms exhibit distinct 13C^{13}C chemical shifts (e.g., ~200 ppm for keto vs. ~180 ppm for enol). Solvent polarity adjustments (e.g., DMSO vs. chloroform) can stabilize specific tautomers, aiding in quantitative analysis .

Q. What spectroscopic techniques are critical for validating intramolecular hydrogen bonding in this compound?

  • Methodological Answer : Use temperature-dependent FTIR to observe O–H stretching frequencies. A broad band at ~3200 cm1^{-1} with minimal shift under dilution confirms intramolecular H-bonding. Complement with X-ray crystallography (if crystalline) to measure bond lengths (e.g., O···H distance <2.0 Å) .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve discrepancies between experimental and computational vibrational spectra?

  • Methodological Answer : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level and compare calculated vibrational modes (scaled by 0.961) with experimental FTIR/Raman data. Discrepancies in nitroso-group vibrations (~1500–1600 cm1 ^{-1}) may arise from solvent effects or anharmonicity; apply implicit solvation models (e.g., PCM) or post-Hartree-Fock corrections (e.g., MP2) to improve accuracy .

Q. What statistical approaches are optimal for analyzing asymmetrical dose-response data in toxicity assays involving 3-isonitroso analogs?

  • Methodological Answer : Use the 5-parameter logistic (5PL) model with an asymmetry parameter (e.g., 5PL-1P) for better fit of skewed data (e.g., EC50_{50} shift from 1.25 mg/L to 1.34 mg/L). Validate via Akaike Information Criterion (AIC) comparisons; asymmetry values (s) <0.3 indicate moderate skewness requiring correction .

Q. How do protonation states of this compound influence its reactivity in superacidic media?

  • Methodological Answer : Monitor monoprotonation using 13C^{13}C-NMR in superacidic conditions (e.g., HSO3_3F/SbF5_5). Deshielding of carbonyl carbons (~10–23 ppm) confirms protonation at the enolic oxygen. Compare with diprotonated species (singlet at ~16 ppm) to assess resonance stabilization effects .

Q. Guidance for Research Design

  • Contradiction Analysis : If conflicting data arise (e.g., vibrational assignments), cross-validate using hybrid experimental-computational workflows (e.g., DFT with anharmonic corrections + gas-phase IR spectroscopy) .
  • Framework Application : Structure hypotheses using the PICO framework (Population: reaction intermediates; Intervention: superacidic protonation; Comparison: neutral vs. protonated states; Outcome: reactivity shifts) .

Properties

IUPAC Name

4-hydroxy-3-nitrosopent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFNDMNRYPFUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)N=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29917-12-2
Record name 2,3,4-Pentanetrione, 3,3-dioxime
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